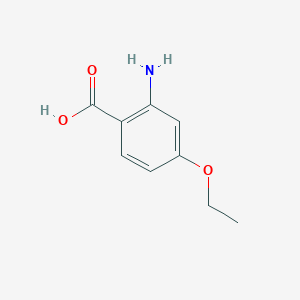

2-Amino-4-ethoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-ethoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMILTWCGKFWAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356567 | |

| Record name | 2-amino-4-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61484-98-8 | |

| Record name | 2-amino-4-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 4 Ethoxybenzoic Acid and Its Analogues

Classical Synthetic Routes

Classical approaches remain fundamental in the synthesis of 2-Amino-4-ethoxybenzoic acid, typically building the molecule in a stepwise fashion. These routes often start from readily available substituted benzenes and involve sequential nitration, etherification, and reduction reactions.

The introduction of an amino group is a critical step in the synthesis. This can be achieved either by direct amination of a suitable precursor or, more commonly, by the reduction of a nitro group.

Directly introducing an amino group onto an aromatic ring, especially one already containing a carboxylic acid and an ethoxy group, can be challenging. However, modern catalytic methods offer potential pathways. For instance, palladium-catalyzed amidation reactions can be used to form related benzamide (B126) derivatives, which could then be hydrolyzed. Microwave-assisted direct amination of a related chloro-substituted benzoic acid with aqueous ammonia (B1221849) has been reported to achieve a 78% yield without a catalyst, suggesting a potential route if a suitable halogenated precursor is available. smolecule.com

The most common and well-established method for synthesizing this compound involves the reduction of its nitro analogue, 4-Ethoxy-2-nitrobenzoic acid. This precursor is typically synthesized by the nitration of 4-ethoxybenzoic acid. The ethoxy group is an ortho-, para-director, but the carboxylic acid group is a meta-director, leading to potential isomer formation. Careful control of reaction conditions, such as temperature, is necessary to favor the desired 2-nitro isomer. One method involves direct nitration using a mixture of concentrated nitric and sulfuric acids at low temperatures (−5°C to 0°C), yielding a mixture of isomers. A more selective route involves the esterification of 4-ethoxybenzoic acid, followed by nitration with fuming nitric acid, which gives high ortho-selectivity (94%), and subsequent hydrolysis to yield 4-ethoxy-2-nitrobenzoic acid.

Once the 4-Ethoxy-2-nitrobenzoic acid precursor is obtained, the nitro group is reduced to an amine. This transformation is a standard procedure in organic synthesis and can be accomplished using various reducing agents.

Common Reducing Agents for Nitro Group Reduction:

Catalytic Hydrogenation: Using hydrogen gas with a palladium on charcoal (Pd/C) catalyst is a clean and efficient method. madison-proceedings.com This approach often provides high yields and avoids the use of stoichiometric metal reagents. madison-proceedings.com

Metal/Acid Combinations: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic and effective methods for nitro group reduction.

Other Reagents: Metal hydrides can also be employed for this reduction.

A related synthesis starts with o-nitrotoluene, which undergoes sulfonation and then a self-redox reaction under alkaline conditions to generate an amino-sulfonated benzoic acid, demonstrating an alternative intramolecular redox approach. google.com

Table 1: Synthesis of 4-Ethoxy-2-nitrobenzoic Acid (Precursor)

| Starting Material | Reagents | Key Conditions | Product | Reported Yield | Citation |

|---|---|---|---|---|---|

| 4-Ethoxybenzoic acid | Conc. HNO₃, Conc. H₂SO₄ | -5°C to 0°C, then 25°C for 4-6 hours | 4-Ethoxy-2-nitrobenzoic acid (in a 7:3 ortho:para isomer mix) | 68-72% (crude) | |

| Ethyl 4-ethoxybenzoate | Fuming HNO₃ in CH₂Cl₂ | -10°C | Ethyl 4-ethoxy-2-nitrobenzoate | 85% | |

| Ethyl 4-ethoxy-2-nitrobenzoate | 6M HCl | 80°C, 2 hours | 4-Ethoxy-2-nitrobenzoic acid | 89% |

The introduction of the ethoxy group is another key transformation. The Williamson ether synthesis is the most prevalent method for this purpose. wikipedia.orgfrancis-press.com This reaction involves the O-alkylation of a hydroxyl group with an ethyl halide (or other ethylating agent) in the presence of a base. masterorganicchemistry.comyoutube.com

For the synthesis of this compound, this strategy would typically start with a 2-amino-4-hydroxybenzoic acid derivative. The hydroxyl group is deprotonated by a base to form a more nucleophilic phenoxide, which then attacks the ethylating agent in an SN2 reaction. wikipedia.org To prevent side reactions, the carboxylic acid and amino groups are often protected before etherification. For example, 4-hydroxybenzoic acid can be esterified, then the phenolic hydroxyl group is subjected to Williamson ether synthesis, followed by hydrolysis of the ester to yield 4-ethoxybenzoic acid. A similar sequence could be applied to a suitably protected 2-amino-4-hydroxybenzoic acid.

An alternative starting point is the alkoxylation of a halo-substituted precursor. For instance, 3-nitro-4-chlorobenzoic acid reacts with sodium ethoxide in ethanol (B145695) under reflux conditions to yield 3-nitro-4-ethoxybenzoic acid with yields between 89-92%. This product could then be isomerized or serve as an analogue.

Introducing the carboxylic acid group onto a pre-functionalized ring is a less common but viable strategy. This can involve the carboxylation of an organometallic intermediate or functionalization of a pre-existing group. For example, desulfurative carboxylation using carbon dioxide (CO₂) as a sustainable C1 source has emerged as a method for synthesizing carboxylic acid derivatives. researchgate.net

More directly, functionalization can begin with a simpler molecule like 2-ethoxybenzoic acid, which is commercially available. madison-proceedings.comresearchgate.net This compound can then undergo further reactions, such as nitration followed by reduction as described previously, to install the amino group at the desired position.

Amination Strategies for Aromatic Carboxylic Acid Derivatives

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more environmentally benign processes. Green chemistry principles are being applied to the synthesis of aromatic compounds, including derivatives of benzoic acid. chemmethod.com

Key green approaches applicable to this synthesis include:

Catalyst-based reactions: Using recyclable catalysts, such as deep eutectic solvents (DES), for steps like esterification can improve sustainability. Boric acid has been used as a cheap and environmentally friendly catalyst for solvent-free amidation reactions. scispace.com

Solvent Selection: The use of water or solvent-free conditions is a core principle of green chemistry. chemmethod.comscispace.com Surfactant-assisted Williamson ether synthesis in aqueous media has been developed, reducing the reliance on volatile organic solvents. francis-press.com

Alternative Energy Sources: Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption. smolecule.comchemmethod.com

Biocatalysis: The use of enzymes or whole-cell systems to perform specific transformations, such as hydroxylation or amination, represents a promising future direction. rsc.org For example, microbial platforms have been engineered to produce various hydroxybenzoic acids from chorismate. rsc.org

Flow Chemistry: Continuous flow reactors offer enhanced safety, efficiency, and scalability for multi-step syntheses, including those for complex pharmaceutical intermediates. rsc.org Electrochemical flow reactors have been used for the carboxylation of imines with CO₂. rsc.org

Utilization of Sustainable Reagents and Catalytic Systems

The push towards green chemistry has led to the exploration of sustainable reagents and advanced catalytic systems to minimize environmental impact. Traditional methods often rely on stoichiometric reagents and harsh conditions, generating significant waste. rsc.org In contrast, modern approaches leverage biocatalysis, novel catalyst materials, and alternative energy sources.

Biocatalysis: Enzymes are increasingly used as catalysts in amide bond synthesis, a key reaction for producing analogs of this compound. Lipases, in particular, have shown promise. For instance, a lipase (B570770) from Sphingomonas sp. HXN-200 (SpL) has been identified for its ability to efficiently catalyze the formation of amides from heteroaromatic ethyl esters and various amines directly in an aqueous buffer (pH 7.5, 30°C). acib.atnih.gov This biocatalytic method avoids the need for stoichiometric activation reagents and organic solvents, offering a significantly greener alternative. acib.at The high efficiency, with some reactions completing in minutes, and the ability to precipitate the product from the aqueous medium make this a highly attractive and sustainable process. acib.atnih.gov

Deep Eutectic Solvents (DES): For esterification reactions, another crucial transformation for creating analogs, Deep Eutectic Solvents (DES) have emerged as sustainable, recyclable catalysts and reaction media. mdpi.comiyte.edu.tr A notable example involves the use of a choline (B1196258) chloride-p-toluenesulfonic acid mixture as a recyclable catalyst for the solvent-free esterification of 3-amino-4-ethoxybenzoic acid, an isomer of the target compound. This system achieved high conversion rates (89–93%), outperforming traditional solid acid catalysts. DES can serve multiple functions as a catalyst, solvent, and even a polymerization inhibitor, simplifying product separation and catalyst recovery. rsc.org

Metal-Organic Frameworks (MOFs): MOFs are porous crystalline materials that can act as highly efficient heterogeneous catalysts. mdpi.com Their large surface area and tunable active sites make them suitable for various organic transformations, including those relevant to synthesizing derivatives of this compound. mdpi.comresearchgate.net Indium-based MOFs, for example, have demonstrated good catalytic activity in solvent-free cyanosilylation reactions under mild conditions. rsc.org The heterogeneous nature of MOF catalysts allows for easy separation from the reaction mixture and potential for reuse, aligning with the principles of sustainable chemistry. researchgate.net

Table 1: Comparison of Sustainable Catalytic Systems for Synthesizing Benzoic Acid Analogs This table is interactive. Users can sort columns by clicking on the headers.

| Catalytic System | Reaction Type | Key Advantages | Typical Conditions | Ref. |

|---|---|---|---|---|

| Biocatalysts (e.g., Lipase) | Amidation | High selectivity, mild aqueous conditions, reduced waste. | pH 7.5, 30°C, aqueous buffer. | acib.at |

| Deep Eutectic Solvents (DES) | Esterification | Recyclable, solvent-free, high conversion. | 90°C, 6 hours, solvent-free. | |

| Metal-Organic Frameworks (MOFs) | Cyanosilylation | Heterogeneous, reusable, mild conditions, solvent-free. | Ambient temperature, solvent-free. | researchgate.netrsc.org |

Development of Solvent-Free and Reduced-Solvent Methodologies

A primary goal of green chemistry is to reduce or eliminate the use of volatile and often hazardous organic solvents. Research into the synthesis of this compound analogs has yielded several promising solvent-free or reduced-solvent approaches.

Solvent-Free Reactions: The direct reaction of starting materials in the absence of a solvent is the ideal scenario. This has been successfully demonstrated in the synthesis of various analogs. For instance, the cyanosilylation reaction catalyzed by Indium-based MOFs proceeds efficiently under solvent-free conditions at room temperature. rsc.org Another approach involves the direct heating of a triturated mixture of a carboxylic acid and urea (B33335) with boric acid as a catalyst to produce amides, completely avoiding the need for a solvent. scispace.comresearchgate.net Microwave irradiation has also been employed to facilitate solvent-free reactions, such as the synthesis of ethenzamide (2-ethoxybenzamide), where a 92% yield was achieved in just 90 seconds without any solvent. mdpi.com

Reduced-Solvent and Water-Based Systems: When a solvent is necessary, water is the greenest choice. The biocatalytic amidation using SpL lipase is performed entirely in an aqueous buffer, which not only serves as a sustainable solvent but also can drive the reaction forward through product precipitation. acib.atnih.gov In other cases, reactions can be performed in water using a phase-transfer catalyst (PTC) to facilitate the interaction between reactants. mdpi.com This method has achieved high yields (94-95%) for the O-alkylation of salicylamide (B354443) using microwave or ultrasonic conditions, demonstrating a viable alternative to organic solvents. mdpi.com

Table 2: Summary of Solvent-Free and Reduced-Solvent Methodologies This table is interactive. Users can sort columns by clicking on the headers.

| Methodology | Reaction Type | Catalyst/Conditions | Key Feature | Ref. |

|---|---|---|---|---|

| Solvent-Free | Esterification | Deep Eutectic Solvent | Acts as both catalyst and medium. | |

| Solvent-Free | Amidation | Boric Acid / Direct Heating | Trituration of solid reactants. | scispace.com |

| Solvent-Free | O-Alkylation | Microwave / Phase-Transfer Catalyst | 90-second reaction time, 92% yield. | mdpi.com |

| Aqueous Medium | Amidation | Lipase Biocatalyst | Reaction in aqueous buffer at 30°C. | acib.at |

| Aqueous Medium | O-Alkylation | Ultrasound / Phase-Transfer Catalyst | High yield (95%) in water. | mdpi.com |

Industrial and Scalable Synthesis Considerations

Transitioning a synthetic route from the laboratory to an industrial scale introduces a new set of challenges. The focus shifts to cost-effectiveness, process safety, robustness, and the ability to consistently produce high-purity material in large quantities.

Process Optimization for Enhanced Yield and Purity

Optimizing reaction parameters is crucial for maximizing yield and purity on an industrial scale. For the synthesis of this compound and its derivatives, several strategies are employed.

Reaction Technology: The use of continuous flow reactors is a significant step up from traditional batch processing for industrial production. Flow chemistry can enhance safety, improve heat and mass transfer, and lead to higher consistency in product quality, ultimately enhancing yield and purity. nih.gov

Purification Techniques: Achieving the high purity required for applications like pharmaceuticals often necessitates dedicated purification steps. Recrystallization from suitable solvent systems, such as ethanol/water, is a common and effective method for purifying final products and intermediates. Where necessary, column chromatography is also used to ensure purity levels greater than 95%.

Reagent and Reaction Selection: The choice of reagents and reaction types can be optimized for better industrial outcomes. For example, in the synthesis of related compounds, hazardous and inefficient reduction methods like using stannous chloride have been replaced by cleaner and more efficient palladium-catalyzed hydrogenation reactions. researchgate.net Similarly, careful selection of coupling agents and bases can minimize side reactions and simplify purification. For the synthesis of an analog, a two-step feeding method for chlorosulfonation was found to be superior to a one-step approach, as it allowed for better temperature control, reduced decomposition of intermediates, and resulted in a cleaner product profile with higher yields (80-85% vs. 77-83%). smolecule.com

Table 3: Examples of Process Optimization for Benzoic Acid Analog Synthesis This table is interactive. Users can sort columns by clicking on the headers.

| Optimization Strategy | Process Step | Improvement | Outcome | Ref. |

|---|---|---|---|---|

| Change of Reagent | Nitro Group Reduction | Replace SnCl₂ with Pd/H₂ | Cleaner reaction, less toxic waste. | researchgate.net |

| Process Control | Chlorosulfonation | Two-step vs. One-step feeding | Better temperature control, fewer impurities. | smolecule.com |

| Purification Method | Final Product Isolation | Recrystallization (Ethanol/Water) | High purity (>98%) achieved. | |

| Reaction Technology | General Synthesis | Continuous Flow Reactors | Enhanced yield, purity, and safety. | nih.gov |

Evaluation of Reaction Conditions for Industrial Viability

A synthetic method's industrial viability is judged by a combination of factors including cost, safety, operational simplicity, and environmental impact.

Cost and Simplicity: For a process to be commercially feasible, it should use low-cost raw materials and involve simple, straightforward operations. A synthesis for o-ethoxybenzoic acid was highlighted for its industrial potential due to its simple technique, inexpensive materials, high yield, and ease of operation. google.com

Scalability and Safety: Not all reactions that work well in the lab can be safely and efficiently scaled up. reddit.com Chlorosulfonation, a common reaction in synthesizing analogs, is notoriously difficult to scale up. numberanalytics.com The reaction is highly exothermic, and the increased quench times required on a large scale can lead to competing hydrolysis, reducing yield. nih.gov The corrosive and hazardous nature of reagents like chlorosulfonic acid also presents significant safety and handling challenges at an industrial scale. nih.govaiche.org Developing processes in continuous flow systems is one way to mitigate these safety risks and improve control. nih.govresearchgate.net

Process Efficiency and Waste: The timing of challenging steps within a synthetic sequence is a critical consideration. Placing a difficult or low-yielding step, like chlorosulfonation, late in the synthesis is economically unfavorable because it results in yield losses on a more complex and expensive intermediate. researchgate.net This also leads to larger volumes of aqueous waste, increasing the environmental burden and disposal costs. researchgate.net Therefore, convergent synthetic designs, where complex fragments are built separately and combined near the end, are often preferred in industrial settings.

Table 4: Evaluation of Reaction Conditions for Industrial Viability This table is interactive. Users can sort columns by clicking on the headers.

| Reaction/Condition | Industrial Advantage | Industrial Challenge | Mitigation Strategy | Ref. |

|---|---|---|---|---|

| Chlorosulfonation | Key transformation for some analogs. | Difficult to scale, exothermic, corrosive reagents, waste generation. | Use of continuous flow reactors, process automation. | nih.govnumberanalytics.com |

| Catalytic Hydrogenation | Cleaner and more efficient than older reduction methods. | Requires specialized high-pressure equipment. | Standard in industrial settings. | researchgate.net |

| Late-stage functionalization | May be unavoidable for some structures. | Yield losses occur on expensive intermediates, increasing cost. | Redesign synthesis to be more convergent. | researchgate.net |

| Use of Low-Cost Materials | Reduces overall production cost. | May require more extensive purification. | Optimize purification steps like recrystallization. | google.com |

Chemical Reactivity and Transformation of 2 Amino 4 Ethoxybenzoic Acid

Carboxylic Acid Functional Group Reactivity

The carboxylic acid moiety is a primary site for reactions such as esterification and acid-base interactions.

The carboxylic acid group of 2-Amino-4-ethoxybenzoic acid can undergo esterification to form a variety of ester derivatives. This reaction is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. Alternatively, for a more efficient conversion, the carboxylic acid can first be converted to a more reactive acyl chloride. This is commonly done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with an alcohol, often in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct, to yield the corresponding ester .

For instance, a general procedure for the synthesis of an ester derivative, such as an ethyl ester, would involve heating this compound with ethanol (B145695) in the presence of a catalytic amount of a strong acid like sulfuric acid. The synthesis of various esters, including those with more complex alcohol moieties, is a key strategy for modifying the compound's properties for various applications virtuouslifescience.com.

Table 1: General Conditions for Esterification

| Reaction Step | Reagents | Typical Conditions | Product Type |

|---|---|---|---|

| Acid Activation (Optional) | Thionyl chloride (SOCl₂) or Oxalyl chloride | Inert solvent (e.g., dichloromethane), 0–5°C | Acyl Chloride |

| Esterification | Alcohol (e.g., ethanol, methanol), Acid Catalyst (e.g., H₂SO₄) or Base (e.g., triethylamine, if using acyl chloride) | Reflux or room temperature | Benzoate Ester |

As an amphoteric molecule, this compound can participate in acid-base reactions at two sites. The carboxylic acid group (-COOH) is acidic and can donate a proton, while the amino group (-NH₂) is basic and can accept a proton.

Reaction with a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), deprotonates the carboxylic acid to form a water-soluble carboxylate salt (e.g., sodium 2-amino-4-ethoxybenzoate) and water. Conversely, reaction with a strong acid, such as hydrochloric acid (HCl), protonates the basic amino group to form an ammonium (B1175870) salt (e.g., 2-carboxy-5-ethoxyphenylammonium chloride) nih.gov. This dual reactivity allows for the formation of various salts, which can significantly alter the compound's physical properties, such as solubility. The ability to form salts is a fundamental property of aminobenzoic acids .

Amino Group Transformations

The primary amino group is a versatile handle for a wide array of chemical modifications, including nucleophilic substitutions and acylations.

The primary aromatic amino group of this compound can be converted into a diazonium salt, which is an excellent leaving group and a versatile intermediate for various nucleophilic substitution reactions. This process begins with diazotization, which involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5°C) lumenlearning.com.

The resulting arenediazonium salt can then undergo a range of transformations, collectively known as Sandmeyer reactions when catalyzed by copper(I) salts. These reactions allow the replacement of the diazonium group with a variety of nucleophiles nih.govscirp.org. For example, treatment with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) can introduce a chloro or bromo substituent, respectively, onto the aromatic ring scirp.orgresearchgate.netgoogle.com. This provides a powerful method for synthesizing halogenated derivatives that are otherwise difficult to access.

Table 2: Representative Sandmeyer Reactions from an Aryl Diazonium Intermediate

| Target Substituent | Reagent | Product Class |

|---|---|---|

| -Cl | Copper(I) chloride (CuCl) | Chloro-derivative |

| -Br | Copper(I) bromide (CuBr) | Bromo-derivative |

| -CN | Copper(I) cyanide (CuCN) | Cyano-derivative (Nitrile) |

The amino group of this compound can be readily acylated to form amides. This is typically achieved by reacting the amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) to scavenge the acid byproduct savemyexams.comacs.org. For example, acylation with 2-ethoxybenzoyl chloride would yield the corresponding N-(2-ethoxybenzoyl) derivative byjus.com. This reaction is often used to protect the amino group or to build more complex molecular structures nih.gov. Studies on the acylation of the isomeric 4-amino-2-methoxybenzoic acid have shown that reactions with various acyl chlorides proceed efficiently to give the corresponding N-acylated products masterorganicchemistry.com.

Alkylation of the amino group with alkyl halides is also possible but can be more difficult to control. The reaction can lead to a mixture of mono- and di-alkylated products, as the initially formed secondary amine can be more nucleophilic than the starting primary amine. Achieving selective mono-alkylation often requires specific strategies, such as reductive amination or the use of protecting groups msu.edu.

Aromatic Ring Functionalization

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the amino (-NH₂) and ethoxy (-OCH₂CH₃) groups. Both are ortho-, para-directing substituents. The amino group at position 2 directs incoming electrophiles to positions 3 and 5 (the para position 6 is blocked). The ethoxy group at position 4 directs to positions 3 and 5 (the ortho position 1 is blocked). Therefore, the electron-rich positions 3 and 5 are strongly activated and are the predicted sites for substitution masterorganicchemistry.com.

Reactions such as halogenation and nitration are expected to occur at these positions. For example, bromination with bromine (Br₂) in a suitable solvent would likely yield 3-bromo- (B131339) and/or 5-bromo-2-amino-4-ethoxybenzoic acid. To achieve monosubstitution and prevent over-reaction, the high reactivity of the ring often needs to be moderated. This can be done by first acylating the amino group, which reduces its activating effect, performing the substitution, and then hydrolyzing the amide to restore the free amino group nih.gov.

Nitration, typically carried out with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), would also be expected to introduce a nitro (-NO₂) group at the 3 or 5 position acs.orgmsu.edu. The precise outcome of these reactions can depend heavily on the specific reaction conditions employed.

Regioselective Halogenation of the Benzene Ring

The high electron density of the aromatic ring, due to the combined activating power of the amino and ethoxy groups, suggests that this compound will be highly reactive towards halogenation. Reactions with elemental bromine or chlorine may proceed rapidly and could potentially lead to polysubstituted products, as is common with highly activated anilines. byjus.com

For controlled, regioselective monohalogenation, milder halogenating agents are typically employed. Reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are effective for the halogenation of activated aromatic rings under controlled conditions. nih.gov The synthesis of halogenated anthranilic acid derivatives, for instance, often results in substitution at the 5-position (para to the amino group and meta to the carboxyl group), highlighting a common regiochemical outcome for this class of compounds. ontosight.ainih.gov For this compound, substitution is strongly predicted to occur at the C5 position, which is ortho to the powerful ethoxy directing group and meta to the carboxyl group, a position analogous to the reactive sites in similar structures.

Table 1: Predicted Regioselective Halogenation Reactions

| Reaction | Reagent | Predicted Major Product | Typical Conditions |

|---|---|---|---|

| Chlorination | N-Chlorosuccinimide (NCS) | 2-Amino-5-chloro-4-ethoxybenzoic acid | Polar solvent (e.g., Acetonitrile or DMF), room temperature |

| Bromination | N-Bromosuccinimide (NBS) | 2-Amino-5-bromo-4-ethoxybenzoic acid | Polar solvent (e.g., Acetonitrile or DMF), room temperature |

| Iodination | N-Iodosuccinimide (NIS) | 2-Amino-4-ethoxy-5-iodobenzoic acid | Acid catalyst (e.g., TFA) in a solvent like CH2Cl2 or CH3CN |

Sulfonation and Related Electrophilic Aromatic Substitution Reactions

Sulfonation introduces a sulfonic acid (-SO3H) group onto the aromatic ring and is a classic example of an electrophilic aromatic substitution reaction. The directing effects of the substituents on this compound again predict that substitution will occur preferentially at the C3 or C5 positions.

The reaction of anilines with concentrated sulfuric acid typically proceeds through the formation of an anilinium hydrogen sulfate (B86663) salt. Upon heating, this intermediate rearranges to furnish the corresponding aminobenzenesulfonic acid, usually with the sulfonic acid group in the para position. byjus.com The synthesis of 2-amino-4-sulfobenzoic acid is also documented, confirming the viability of introducing a sulfo group onto an aminobenzoic acid framework. ontosight.aigoogle.comgoogle.com

Table 2: Predicted Sulfonation Reactions

| Reaction Type | Reagent | Predicted Major Product | Typical Conditions |

|---|---|---|---|

| Chlorosulfonation | Chlorosulfonic Acid (ClSO3H) | 2-Amino-5-(chlorosulfonyl)-4-ethoxybenzoic acid | Neat or in a chlorinated solvent at low to ambient temperature. smolecule.com |

| Sulfonation | Fuming Sulfuric Acid (H2SO4 + SO3) | 2-Amino-4-ethoxy-5-sulfobenzoic acid | Heating the substrate with fuming sulfuric acid. ontosight.ai |

Derivative Chemistry and Rational Design Based on the 2 Amino 4 Ethoxybenzoic Acid Scaffold

Principles of Derivative Design

The rational design of new molecules based on the 2-amino-4-ethoxybenzoic acid core relies on established medicinal chemistry principles. These include the detailed analysis of structure-activity relationships and the strategic use of bioisosteric replacements to optimize the biological and physicochemical properties of the resulting compounds.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural modifications of a lead compound, such as this compound, influence its biological activity. The key is to systematically alter different parts of the molecule—the amino group, the ethoxy substituent, and the carboxylic acid—and observe the resulting changes in efficacy or binding affinity.

Key insights from SAR studies on related aminobenzoic acid derivatives reveal several important trends:

The Carboxylic Acid Moiety : This group is often essential for binding to target enzymes or receptors. rcsb.org In many analogs, its replacement with a non-acidic group leads to a significant loss of activity, indicating its critical role in forming key interactions, such as salt bridges or hydrogen bonds, within a biological target's binding pocket. nih.gov For instance, in a series of naphthalenyl derivatives, compounds lacking an acidic function showed no inhibition of the target protein kinase CK2α. nih.gov

The Ethoxy Group : The ethoxy group at the 4-position primarily influences the compound's lipophilicity, which can affect its ability to cross cell membranes and its metabolic stability. SAR studies on related scaffolds often explore how varying the length or nature of this alkoxy group impacts activity. For example, replacing the ethoxy group with a methoxy (B1213986) or hydroxyl group can be used to probe the size and polarity constraints of a receptor's binding site.

A series of chromene derivatives, which can be synthesized from related phenolic structures, demonstrated that modifying substituents on the benzene (B151609) ring could significantly enhance biological activity. The most active compound in one study showed a more than three-fold increase in binding affinity to antiapoptotic Bcl-2 proteins compared to the parent compound. nih.gov

Table 1: SAR Principles for Aminobenzoic Acid Analogs

| Molecular Feature | Modification Strategy | Potential Impact on Activity | Source |

|---|---|---|---|

| Carboxylic Acid | Replacement with non-acidic groups (e.g., cyano) | Often leads to loss of activity, confirming its role as a key binding group. | nih.gov |

| Substituent Position | Isomeric relocation (e.g., meta- vs. para-carboxyl) | Can significantly increase or decrease binding affinity. | nih.gov |

| Ethoxy Group | Substitution with other alkoxy or hydroxyl groups | Modulates lipophilicity, membrane permeability, and binding interactions. |

| Amino Group | Acylation, alkylation | Alters hydrogen bonding potential and steric profile. | rsc.org |

Bioisosterism involves substituting one functional group with another that retains similar physical or chemical properties, with the goal of improving the pharmacological profile of a compound. This strategy is widely used to enhance potency, selectivity, metabolic stability, or to reduce toxicity. For the this compound scaffold, the carboxylic acid is a common target for bioisosteric replacement.

Common bioisosteres for the carboxylic acid group include:

Tetrazoles : The 5-substituted tetrazole ring is a well-established non-classical bioisostere of the carboxylic acid. Its pKa is similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and mimic its ability to form ionic or hydrogen bond interactions.

Acylsulfonamides : This functional group can also serve as a carboxylic acid mimic. Research has shown that replacing a carboxylic acid with an N-acylsulfonamide group is a viable strategy in developing inhibitors for biological targets. rsc.org

The replacement of a homocyclic ring with a heterocycle like a thiadiazole is another bioisosteric strategy. This can lead to compounds with increased lipophilicity and improved cell permeability, potentially resulting in better bioavailability. nih.gov Such modifications allow for the synthesis of diverse analogs capable of forming different interactions with target receptors. nih.gov

Synthesis of Diversified this compound Derivatives

The functional groups of this compound provide reactive handles for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives.

The carboxylic acid group of this compound is readily converted into ester and amide derivatives. These reactions are fundamental for creating prodrugs, modifying solubility, or for linking the scaffold to other molecular fragments.

Ester Synthesis: Esters are typically synthesized via Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of an acid catalyst. A common laboratory method involves reacting the acid with an alcohol (e.g., ethanol) and a dehydrating agent or catalyst like thionyl chloride at elevated temperatures. derpharmachemica.com

Amide Synthesis: Amide bond formation is a cornerstone of medicinal chemistry. While direct heating of a carboxylic acid and an amine can form an amide, this often requires high temperatures (160-180 °C). dur.ac.uk More commonly, the carboxylic acid is first "activated" to make it more reactive. Standard methods include:

Conversion to Acyl Chloride : Reacting the carboxylic acid with an agent like thionyl chloride or oxalyl chloride converts it to a highly reactive acyl chloride. This intermediate then readily reacts with an amine to form the amide bond.

Use of Coupling Reagents : A wide variety of coupling reagents, such as carbodiimides (e.g., DCC, EDC), are used to facilitate amide bond formation directly from the carboxylic acid and amine under milder conditions. dur.ac.uk

Catalytic Direct Amidation : Research has explored the use of catalysts, such as boric acid, to promote the direct formation of amides from carboxylic acids and amines by heating in a solvent like toluene, though this can require long reaction times. dur.ac.uk

For example, phenethylamide derivatives have been synthesized by reacting a related ethoxy-substituted phenylacetic acid with various amino acids to form amide linkages. derpharmachemica.com Similarly, the synthesis of benzamides from related 4-aminobenzoic acids is a key step in the preparation of various biologically active molecules. nih.gov

The this compound scaffold is an excellent building block for synthesizing more complex heterocyclic structures. The ortho-positioned amino and carboxylic acid groups can participate in cyclization reactions to form fused ring systems.

One common transformation is the synthesis of quinazolinediones and related heterocycles. For instance, reacting a 2-aminobenzoic acid derivative with an appropriate reagent can lead to the formation of a six-membered heterocyclic ring. In one study, 2-aminobenzoic acid was reacted with a Schiff base intermediate to yield a dihydroquinazoline (B8668462) derivative. wjebio.com By replacing 2-aminobenzoic acid with 2-hydroxybenzoic acid or 2-mercaptobenzoic acid in the same reaction, oxazine (B8389632) and thiazine (B8601807) heterocycles were formed, respectively, demonstrating the versatility of this approach. wjebio.com

The amino group can also be transformed to create other reactive functionalities suitable for building heterocycles. For example, the amino group can be converted into a diazonium salt, which can then be used in coupling reactions, or it can be used to construct thiadiazole rings. nih.govminarjournal.com The synthesis of 2-amino-4H-pyran derivatives has also been achieved through reactions involving related building blocks. researchgate.net

Table 2: Examples of Heterocyclic Systems Derived from Aminobenzoic Acid Scaffolds

| Starting Material Component | Reagent/Reaction Type | Resulting Heterocycle | Source |

|---|---|---|---|

| 2-Aminobenzoic acid | Condensation with Schiff base | Dihydroquinazoline | wjebio.com |

| 2-Hydroxybenzoic acid | Condensation with Schiff base | Benzoxazine | wjebio.com |

| 4-Amino-3-hydroxybenzoic acid | Reaction with thiourea (B124793)/POCl₃ | Aminothiadiazole | minarjournal.com |

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. tcichemicals.comacs.org MCRs are powerful tools in drug discovery for rapidly generating large libraries of diverse compounds.

The this compound scaffold is an ideal substrate for several well-known MCRs:

Ugi Four-Component Reaction (Ugi-4CR) : This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a di-peptide-like structure (a bis-amide). nih.gov this compound can serve as the carboxylic acid component, while its amino group can act as the amine component (after protecting the carboxylic acid), allowing for the rapid synthesis of complex, peptidomimetic molecules. nih.gov

Biginelli Reaction : This three-component reaction typically involves an aldehyde, a β-ketoester, and a urea (B33335) or thiourea to produce dihydropyrimidinones. While not a direct use of the this compound scaffold itself, derivatives of the scaffold (e.g., an aldehyde derived from it) could be used as one of the components. tcichemicals.com

Groebke–Blackburn–Bienaymé (GBB) Reaction : This is a three-component reaction between an aldehyde, an isocyanide, and an aminoazine that yields fused imidazole (B134444) heterocycles. nih.gov

The use of MCRs enables the efficient exploration of chemical space around the this compound core, facilitating the discovery of new derivatives with desired properties. acs.org

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of 2-Amino-4-ethoxybenzoic acid, specific signals corresponding to each unique proton environment are expected. The ethoxy group should present as a triplet for the terminal methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–OCH₂–) protons due to spin-spin coupling. The aromatic region will display signals for the three protons on the benzene (B151609) ring, with their chemical shifts and splitting patterns dictated by the electronic effects of the amino, ethoxy, and carboxylic acid substituents. The protons of the primary amine (–NH₂) and the carboxylic acid (–COOH) are also expected to appear as broad singlets, which may be exchangeable with deuterium (B1214612) oxide (D₂O).

Based on analyses of structurally similar compounds, such as 2-Amino-4-ethoxybenzamide and 4-Amino-5-chloro-2-ethoxybenzoic acid, the predicted chemical shifts are summarized below.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: Data is predicted based on theoretical principles and analysis of similar compounds.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Carboxylic Acid (–COOH) | 10.0 - 13.0 | Broad Singlet | Position is highly dependent on solvent and concentration; exchangeable with D₂O. |

| Aromatic (Ar-H) | 6.0 - 7.8 | Multiplet/Doublets | Three distinct signals expected, influenced by substituent positions. |

| Amino (–NH₂) | 4.0 - 5.5 | Broad Singlet | Chemical shift can vary; exchangeable with D₂O. |

| Methylene (–OCH₂CH₃) | ~4.0 | Quartet (q) | Coupled with the adjacent methyl protons. |

The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield. The six aromatic carbons will have shifts determined by their substituents; carbons bonded to the electron-donating amino and ethoxy groups will be shielded (shifted upfield), while the carbon attached to the carboxylic acid will be deshielded. The two carbons of the ethoxy group will appear in the upfield region of the spectrum. For the related compound 2-Amino-4-ethoxybenzamide, the carbonyl carbon appears around 168 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: Data is predicted based on theoretical principles and analysis of similar compounds.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (–C OOH) | 168 - 172 |

| Aromatic (Ar–C) | 100 - 155 |

| Methylene (–OC H₂CH₃) | 63 - 65 |

Vibrational Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands for the O–H stretch of the carboxylic acid, the N–H stretches of the amine, the C=O stretch of the carbonyl group, and the C–O stretches of the ether and carboxylic acid moieties. For comparison, the amide derivative shows N-H stretching around 3300 cm⁻¹ and a C=O stretch at 1650 cm⁻¹, while a chloro-substituted analog shows a C=O stretch at 1685 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound Note: Data is predicted based on established correlation tables and analysis of similar compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Carboxylic Acid | O–H Stretch | 2500 - 3300 | Very Broad |

| Amine | N–H Stretch | 3300 - 3500 | Two Bands, Medium-Sharp |

| Carboxylic Acid | C=O Stretch | 1680 - 1710 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1550 - 1620 | Medium-Strong |

| Ether/Carboxylic Acid | C–O Stretch | 1200 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elucidating the structure through fragmentation patterns. The molecular formula of this compound is C₉H₁₁NO₃, giving it a molecular weight of approximately 181.19 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 182.08.

Fragmentation of the parent ion can provide structural confirmation. Likely fragmentation pathways include the loss of the ethoxy group (–CH₂CH₃, 29 Da) or the entire ethoxyl radical (•OC₂H₅, 45 Da), and the loss of the carboxyl group as COOH (45 Da) or CO₂ (44 Da).

Table 4: Expected Mass Spectrometry Peaks for this compound Note: Data is predicted based on molecular structure.

| Ion | m/z (Expected) | Identity |

|---|---|---|

| [M+H]⁺ | 182.08 | Protonated Molecular Ion |

| [M]⁺ | 181.07 | Molecular Ion |

| [M-H₂O]⁺ | 163.06 | Loss of Water |

| [M-COOH]⁺ | 136.08 | Loss of Carboxyl Group |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of this compound.

A common method for this type of aromatic acid is reversed-phase HPLC. This technique typically employs a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. A gradient elution using a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (often containing a small amount of an acid like formic or acetic acid to ensure the analyte is in a single protonation state) is effective for achieving good separation and peak shape. Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram, with detection commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance, such as 254 nm. Thin-Layer Chromatography (TLC) can also be used for rapid purity checks and to monitor the progress of chemical reactions.

Computational Investigations of 2 Amino 4 Ethoxybenzoic Acid and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research. These methods allow for the detailed investigation of molecular properties from first principles, providing a level of detail that is often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It has been widely applied to study the properties of benzoic acid derivatives. ufms.br For instance, studies on similar molecules like 2-Amino-4-chlorobenzoic acid have utilized DFT with the B3LYP functional and the 6–311++G(d,p) basis set to determine their optimized molecular structures and spectroscopic data. icm.edu.pl Such calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

The electronic properties of these molecules are also a key focus of DFT studies. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and the energy of electronic transitions. icm.edu.plresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies on p-amino benzoic acid (PABA) derivatives have shown that electronic parameters, such as total energy and the energy of the LUMO, are dominant factors in explaining their antimicrobial activity. chitkara.edu.in These computational models help in understanding the relationship between a molecule's chemical structure and its biological activity. chitkara.edu.in

To illustrate the type of data obtained from DFT calculations, the following table presents theoretical values for an analogous compound, 2-Amino-4-chlorobenzoic acid, calculated at the B3LYP/6–311++G(d,p) level. icm.edu.pl

| Parameter | 2-Amino-4-chlorobenzoic acid |

| HOMO Energy (eV) | -5.9 |

| LUMO Energy (eV) | -1.7 |

| HOMO-LUMO Gap (eV) | 4.2 |

| Dipole Moment (Debye) | 3.5 |

This data is for 2-Amino-4-chlorobenzoic acid and serves as an example of the outputs from DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. This method is particularly useful for predicting and interpreting UV-Vis absorption spectra. icm.edu.pl TD-DFT calculations can determine the excitation energies, which correspond to the wavelengths of light a molecule absorbs, and the oscillator strengths, which relate to the intensity of the absorption bands. sharif.edu

For example, TD-DFT has been used to study the electronic properties of various benzoic acid derivatives. icm.edu.plmdpi.com These calculations help in understanding the nature of the electronic transitions, such as n → π* or π → π* transitions, and how different substituents on the benzoic acid ring influence the absorption spectrum. Electron Density Difference Maps (EDDMs) can be calculated from TD-DFT results to visualize the change in electron density upon electronic excitation, indicating charge transfer within the molecule. sharif.edu

The following table shows representative TD-DFT data for an analogous compound, illustrating the kind of information obtained from such studies.

| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 350 | 0.05 | HOMO → LUMO |

| S0 → S2 | 290 | 0.12 | HOMO-1 → LUMO |

| S0 → S3 | 260 | 0.45 | HOMO → LUMO+1 |

This is hypothetical data for an analogous compound to illustrate the output of TD-DFT calculations.

Molecular Modeling and Simulation Approaches

Beyond quantum chemical calculations, molecular modeling and simulation techniques offer valuable tools for exploring the dynamic behavior and reactivity of molecules like 2-Amino-4-ethoxybenzoic acid.

The presence of flexible groups, such as the ethoxy and carboxylic acid moieties in this compound, means that the molecule can exist in various conformations. Conformational analysis aims to identify the stable conformers and to map the potential energy surface that governs their interconversion. This is often achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation using molecular mechanics or quantum chemical methods.

The results of a conformational analysis provide an energetic landscape, highlighting the low-energy, and therefore more populated, conformations. Understanding the preferred conformation is crucial as it can significantly influence the molecule's physical properties and its ability to interact with biological targets. For example, DFT studies on analogs have determined the predominant conformers by analyzing the directions of carbonyl and amino groups. aun.edu.eg

Computational methods are increasingly used to predict the reactivity and selectivity of chemical reactions. For a molecule like this compound, this could involve predicting its behavior in reactions such as electrophilic aromatic substitution, nucleophilic attack, or reactions involving the amino and carboxylic acid groups.

Reactivity descriptors derived from DFT calculations, such as the Fukui function and local softness, can predict the most reactive sites in a molecule. dntb.gov.ua For instance, these descriptors can indicate which atoms are most susceptible to electrophilic or nucleophilic attack. This information is invaluable for designing synthetic routes and understanding reaction mechanisms.

Furthermore, computational modeling can be used to study the entire reaction pathway, calculating the energies of reactants, transition states, and products. This allows for the determination of activation energies, which are key to predicting reaction rates and understanding selectivity. For example, computational studies on related anthranilic acid derivatives have been used to guide the synthesis of potential kinase inhibitors. scielo.org.za

Applications of 2 Amino 4 Ethoxybenzoic Acid in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

In the realm of organic synthesis, intermediates are the foundational molecules that are converted through sequential reactions into more complex target compounds. 2-Amino-4-ethoxybenzoic acid serves as a crucial intermediate, providing a pre-functionalized aromatic core that facilitates the efficient construction of elaborate molecular frameworks. Its amino group can be readily diazotized or acylated, while the carboxylic acid group can undergo esterification or amidation, making it a highly adaptable component in multi-step synthetic pathways.

Building Block for Pharmaceutical Intermediates

The structural motif of this compound is embedded in numerous compounds of pharmaceutical interest. It serves as a key building block in the synthesis of various therapeutic agents, particularly those targeting inflammation and pain. smolecule.com The presence of the amino and carboxylic acid groups allows for its incorporation into larger molecules through standard peptide coupling or condensation reactions. Its derivatives are investigated for their potential antimicrobial, anti-inflammatory, and analgesic properties. smolecule.com

The general utility of substituted benzoic acids in drug synthesis is well-established. For instance, structurally related compounds are precursors to drugs like amisulpride, an antipsychotic medication, and repaglinide, used in the treatment of diabetes. google.comgoogle.com The synthesis of these complex drugs often involves the strategic modification of a core aromatic scaffold, a role for which this compound is well-suited.

| Functional Group | Role in Synthesis | Potential Therapeutic Area | Example of Related Drug Class |

|---|---|---|---|

| Amino Group (-NH₂) | Serves as a nucleophile, can be acylated or form heterocycles. | Anti-inflammatory, Analgesic smolecule.com | Anthranilic acid derivatives (e.g., Mefenamic acid) |

| Carboxylic Acid (-COOH) | Undergoes esterification, amidation, or reduction. | Antidiabetics google.com | Benzoic acid derivatives (e.g., Repaglinide) |

| Ethoxy Group (-OCH₂CH₃) | Modifies lipophilicity and metabolic stability. | Antipsychotics google.com | Substituted Anisic Acids (e.g., Amisulpride) |

Precursor in the Synthesis of Azo Dyes and Pigments

Azo compounds, characterized by the functional group R-N=N-R', represent the largest and most versatile class of synthetic organic dyes. The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component. unb.ca

As a primary aromatic amine, this compound is an ideal precursor for the first step of this process. The amino group can be converted into a highly reactive diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This diazonium salt can then be reacted with various coupling partners, such as phenols, naphthols, or other aromatic amines, to generate a wide spectrum of azo dyes and pigments. unb.caekb.eg The color of the resulting dye is determined by the extended conjugation of the aromatic systems linked by the azo bridge, which can be fine-tuned by the nature of the substituents on both the diazo component and the coupling partner. The ethoxy and carboxylic acid groups on the this compound moiety can influence the dye's solubility, lightfastness, and affinity for different fibers. ekb.eg

| Reaction Step | Description | Key Reagents | Role of this compound |

|---|---|---|---|

| Diazotization | Conversion of the primary amino group to a diazonium salt (-N₂⁺). | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), 0-5 °C | Provides the primary aromatic amine. |

| Azo Coupling | Electrophilic substitution of the diazonium salt onto an electron-rich aromatic compound. | Phenols, Naphthols, Aromatic Amines | Acts as the diazo component. |

Utility in the Development of Agrochemicals

The development of novel agrochemicals, including herbicides, fungicides, and insecticides, often relies on the synthesis of molecules with specific biological activities. Aromatic carboxylic acids and their derivatives are common structural motifs in this field. nih.gov For example, the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) is a synthetic auxin that acts as a plant growth regulator. mt.gov

This compound possesses the potential for use as an intermediate in creating new agrochemical candidates. smolecule.com Its inherent biological activity against certain pathogens makes it a subject of interest for developing new crop protection agents. smolecule.com The core structure can be chemically modified through reactions at the amino and carboxylic acid sites to produce a library of derivatives. These new compounds can then be screened for herbicidal, fungicidal, or insecticidal properties, leveraging the foundational scaffold provided by the parent molecule.

Integration into Materials Science Methodologies

Beyond its role in traditional organic synthesis, this compound is finding applications in the design and fabrication of advanced materials. Its functional groups provide reactive handles for incorporating the molecule into larger supramolecular assemblies or for modifying the surfaces of existing materials.

Ligand Design for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules known as ligands or linkers. ekb.eg These materials are of significant interest due to their high porosity, tunable structures, and potential applications in gas storage, separation, and catalysis. researchgate.net

The design of the organic ligand is crucial for determining the structure and properties of the resulting MOF. Ligands typically contain coordinating functional groups, such as carboxylates or amines, that can bind to the metal centers. rsc.org this compound is an excellent candidate for a MOF ligand. Its carboxylate group can coordinate strongly with various metal ions (e.g., Zn²⁺, Cu²⁺, Cd²⁺), while the amino group can either participate in coordination or remain as a functional group within the pores of the MOF. ekb.egfrontiersin.org The presence of the ethoxy group can also influence the framework's properties by modifying the size and chemical environment of the pores. Amino-functionalized MOFs are particularly studied for applications like CO₂ capture due to the basic nature of the amino group. rsc.org

Chemical Modification and Grafting onto Polymer Systems

The functionalization of polymers is a key strategy for creating materials with tailored properties for specific applications. Grafting small molecules onto a polymer backbone can dramatically alter its surface properties, solubility, and reactivity.

This compound can be covalently attached to polymer systems through its reactive functional groups. escholarship.org For example:

The carboxylic acid group can be activated and reacted with hydroxyl or amine groups on a polymer backbone to form ester or amide linkages.

The amino group can react with polymers containing electrophilic groups such as epoxides or acyl chlorides.

This grafting process allows for the introduction of the aromatic, ethoxy, and remaining functional group onto the polymer surface. Such modifications can be used to improve the biocompatibility of medical polymers, introduce specific binding sites, or alter the material's interaction with light. The use of 2-Ethoxybenzoic acid in the synthesis of high molecular weight polymers has been noted, suggesting the utility of this chemical family in polymer science. guidechem.com

Molecular Mechanism Studies of 2 Amino 4 Ethoxybenzoic Acid Derivatives

Investigation of Molecular Target Interactions

The biological effects of small molecules are often predicated on their ability to bind to and modulate the function of specific protein targets. Studies on aminobenzoic acid derivatives have begun to characterize these interactions.

The binding of drug candidates to plasma proteins is a critical determinant of their pharmacokinetic and pharmacodynamic properties. Research on para-aminobenzoic acid derivatives has explored their interactions with serum albumins, which are major carrier proteins in the blood.

In a study investigating two para-aminobenzoic acid derivatives, referred to as DAB-0 and DAB-1, their binding efficacy with human serum albumin (HSA), bovine serum albumin (BSA), and beta-lactoglobulin (β-LG) was examined. The results indicated that both compounds conjugate with these proteins, with DAB-1 forming stronger adducts than DAB-0. The stability of these complexes followed the order of β-LG > BSA > HSA. nih.gov The binding efficacy for these drug-protein complexes was estimated to be in the range of 40% to 60%. nih.govconicet.gov.ar Spectroscopic analysis suggested that the conjugation occurs through ionic contacts and leads to significant alterations in the secondary structures of the proteins. nih.govconicet.gov.ar This complexation with serum proteins is thought to be crucial for the transport and biological potential of these derivatives in the bloodstream. nih.govconicet.gov.ar

Table 1: Binding Characteristics of para-Aminobenzoic Acid Derivatives with Serum Proteins

| Derivative | Protein | Order of Stability | Binding Efficacy |

|---|---|---|---|

| DAB-1 | β-LG, BSA, HSA | β-LG > BSA > HSA | 40% - 60% |

This table summarizes the binding affinity and stability of two para-aminobenzoic acid derivatives with different serum proteins.

A significant area of investigation for aminobenzoic acid derivatives has been their potential as enzyme inhibitors, particularly in the context of neurodegenerative diseases like Alzheimer's. The inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for this condition. researchgate.net

A series of derivatives of 2-, 3-, and 4-aminobenzoic acid were synthesized and evaluated for their cholinesterase inhibitory activity. researchgate.net The results demonstrated that some of these compounds exhibit potent inhibition of both AChE and BChE. researchgate.net For instance, one of the synthesized compounds, designated as 5b, showed the highest inhibition potential against acetylcholinesterase with an IC50 value of 1.66 ± 0.03 µM. researchgate.net In the case of butyrylcholinesterase, compound 2c was the most potent inhibitor with an IC50 value of 2.67 ± 0.05 µM. researchgate.net Molecular docking studies supported these findings, indicating strong binding interactions within the active sites of the enzymes. researchgate.net

The mechanism of inhibition by aminobenzoic acid derivatives often involves competition with the natural substrate for the enzyme's active site. nih.gov This competitive inhibition does not typically affect the maximum velocity (Vmax) of the enzymatic reaction but increases the Michaelis-Menten constant (Km), signifying that a higher substrate concentration is required to achieve half-maximal velocity. nih.gov

Table 2: Cholinesterase Inhibition by Aminobenzoic Acid Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 5b | Acetylcholinesterase (AChE) | 1.66 ± 0.03 |

This table presents the half-maximal inhibitory concentration (IC50) values for two aminobenzoic acid derivatives against acetylcholinesterase and butyrylcholinesterase.

Elucidation of Molecular Pathways and Cellular Signaling Modulation

Beyond direct interactions with specific proteins, aminobenzoic acid derivatives can also influence broader cellular signaling pathways, thereby affecting cellular responses.

Research has shown that certain para-aminobenzoic acid derivatives can interfere with inflammatory signaling pathways. For example, the derivative DAB-1 was found to interfere with INFγ-induced STAT1 activation and TNFα-induced IκB phosphorylation, two key signaling events in the inflammatory response. nih.gov Furthermore, para-aminobenzoic acid (PABA) itself has been reported to suppress neuroinflammation by inhibiting the NF-κB signaling pathway. researchgate.net Inhibition of NF-κB can lead to a reduction in the production of pro-inflammatory cytokines such as IL-1β and TNF-α. researchgate.net

In the context of retinal regeneration in zebrafish, PABA has been shown to promote the reprogramming and proliferation of Müller glia-derived progenitor cells. nih.gov This effect is mediated through the activation of Achaete-scute complex-like 1a (Ascl1a), a key transcription factor involved in neurogenesis. nih.gov

Research into Synergistic Molecular Interactions with Other Compounds

The potential for synergistic interactions, where the combined effect of two or more compounds is greater than the sum of their individual effects, is an important area of study. While specific research on 2-amino-4-ethoxybenzoic acid is lacking in this area, studies on PABA provide some initial insights.

PABA has been observed to exhibit synergistic antibacterial potency when used in combination with certain antibiotics against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. nih.govnih.gov This suggests that PABA or its derivatives could potentially be used to enhance the efficacy of existing antimicrobial agents.

In the realm of neuropsychiatric disorders, there is evidence to suggest that PABA may act synergistically with traditional antidepressants. researchgate.net The proposed mechanism involves the targeting of serotonin (B10506) reuptake transporters (SERT) and monoamine oxidase (MAO), which could lead to improved outcomes in the treatment of major depressive disorder. researchgate.net

Q & A

Basic Research Questions

What are the recommended methods for synthesizing 2-amino-4-ethoxybenzoic acid with high purity (>98%)?

Methodological Answer:

To achieve high-purity synthesis, consider the following:

- Reaction Optimization : Use ethoxy-substituted precursors (e.g., 2-amino-4-hydroxybenzoic acid) and alkylating agents like ethyl bromide in anhydrous DMF. Monitor reaction progress via TLC or HPLC to avoid byproducts such as over-alkylated derivatives .

- Purification : Employ recrystallization using ethanol/water mixtures or column chromatography with silica gel and a gradient of ethyl acetate/hexane. Purity validation should use melting point analysis (expected range: 210–215°C) and NMR spectroscopy .

How can solubility challenges of this compound in aqueous buffers be addressed for in vitro assays?

Methodological Answer:

- Co-Solvent Systems : Prepare stock solutions in DMSO (10 mM) and dilute with PBS or cell culture media (final DMSO ≤1%). For improved aqueous solubility, add β-cyclodextrin (10–20 mM) to form inclusion complexes .

- pH Adjustment : Dissolve the compound in mildly alkaline buffers (pH 8–9) to deprotonate the carboxylic acid group. Confirm stability via UV-Vis spectroscopy to ensure no degradation over 24 hours .

What analytical techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:

- Spectroscopic Methods :

- 1H/13C NMR : Verify ethoxy (-OCH2CH3) and amino (-NH2) group integration. Key signals: ~δ 1.3 ppm (triplet, CH3), δ 4.0 ppm (quartet, OCH2), and δ 6.5–8.0 ppm (aromatic protons) .

- FT-IR : Confirm functional groups via peaks at ~3350 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O, carboxylic acid), and 1250 cm⁻¹ (C-O-C, ether) .

- XRD : For crystalline samples, analyze unit cell parameters and hydrogen-bonding patterns (e.g., intramolecular N-H⋯O bonds forming S(6) ring motifs) .

Advanced Research Questions

How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound derivatives?

Methodological Answer:

- Data Normalization : Cross-reference with deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to account for solvent-induced shifts. Use internal standards (e.g., TMS) for calibration .

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR spectra and compare with experimental data. Address discrepancies by evaluating tautomeric forms or proton exchange dynamics .

What strategies mitigate decomposition of this compound under long-term storage?

Methodological Answer:

- Storage Conditions : Store at -20°C in amber vials under inert gas (N2/Ar) to prevent oxidation. Lyophilized forms are stable for >6 months if kept desiccated .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 1 month) and monitor via HPLC-UV. Identify degradation products (e.g., hydrolyzed ethoxy groups) using LC-MS .

How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

- Reactivity Simulations : Use software like Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites. For example, the amino group’s HOMO suggests susceptibility to electrophilic substitution .

- Transition State Analysis : Map energy barriers for proposed reactions (e.g., amide coupling) using QM/MM methods. Validate with experimental kinetics (e.g., Arrhenius plots) .

What experimental designs are recommended for studying the compound’s biological activity while minimizing false positives?

Methodological Answer:

- Controls : Include vehicle (DMSO) and positive controls (e.g., known enzyme inhibitors) in assays. Pre-treat samples with protease inhibitors to rule out metabolic degradation .

- Dose-Response Curves : Test a wide concentration range (1 nM–100 µM) and calculate IC50/EC50 values. Use orthogonal assays (e.g., fluorescence-based and radiometric) to confirm activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.